N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide
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Overview
Description
N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide is a complex organic compound that features a combination of indole, naphthalene, and bromophenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with a suitable nucleophile.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a thiol reacts with a halide or sulfonate ester.
Formation of the Naphthalene Carboxamide: The final step involves the formation of the naphthalene carboxamide through an amide coupling reaction, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its structural properties could be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, and the presence of the bromophenyl and sulfanyl groups may enhance these interactions .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and have similar biological activities.
Naphthalene Derivatives: Compounds like naphthalene-2-carboxylic acid and its derivatives share the naphthalene core and have applications in materials science.
Uniqueness
N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide is unique due to the combination of its structural features, which may confer specific biological activities and material properties that are not present in simpler compounds .
Properties
IUPAC Name |
N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23BrN2OS/c29-24-13-9-20(10-14-24)19-33-27-18-31(26-8-4-3-7-25(26)27)16-15-30-28(32)23-12-11-21-5-1-2-6-22(21)17-23/h1-14,17-18H,15-16,19H2,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYXCGXPPRGPTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCCN3C=C(C4=CC=CC=C43)SCC5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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